molecular formula C7H6N4O B2481815 [1,2,4]Triazolo[1,5-a]pyridine-5-carboxamide CAS No. 1877053-32-1

[1,2,4]Triazolo[1,5-a]pyridine-5-carboxamide

Cat. No.: B2481815
CAS No.: 1877053-32-1
M. Wt: 162.152
InChI Key: FHIQVSNOUALWGY-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridine-5-carboxamide is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its diverse biological activities. It is commonly found in medicinal compounds and exhibits various pharmacological properties, making it a valuable target for drug development.

Mechanism of Action

Target of Action

The [1,2,4]Triazolo[1,5-a]pyridine compound is known to interact with several targets. It exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, as a JAK1 and JAK2 inhibitor, it prevents these kinases from phosphorylating and activating STAT proteins, which are involved in signal transduction and gene expression .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting JAK1 and JAK2, it impacts the JAK-STAT signaling pathway, which plays a key role in immune response and cell growth . Furthermore, as a PHD-1 inhibitor, it affects the hypoxia-inducible factor (HIF) pathway, which is involved in cellular response to low oxygen conditions .

Result of Action

The compound’s action results in molecular and cellular effects that depend on the specific target and biological context. For example, inhibition of JAK1 and JAK2 can lead to reduced inflammation and immune response . Similarly, inhibition of PHD-1 can lead to increased expression of HIF-target genes, which can promote cell survival under hypoxic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing [1,2,4]Triazolo[1,5-a]pyridine-5-carboxamide involves a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This method utilizes a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . The reaction demonstrates a broad substrate scope and good functional group tolerance, resulting in products with good-to-excellent yields.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using the same microwave-mediated method. The process is eco-friendly, additive-free, and can be performed under mild conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyridine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

[1,2,4]Triazolo[1,5-a]pyridine-5-carboxamide has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[1,5-a]pyridine-5-carboxamide is unique due to its specific biological activities and the ease of its synthesis. Its ability to act as an inverse agonist and enzyme inhibitor makes it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7(12)5-2-1-3-6-9-4-10-11(5)6/h1-4H,(H2,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIQVSNOUALWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C(=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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